![molecular formula C11H10F2N2O B3220205 3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one CAS No. 1192308-63-6](/img/structure/B3220205.png)
3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one
Description
Synthesis Analysis
- Dihydropyrrolo[1,2-a]imidazoles (I-III) : These are partially saturated compounds (Fig. 1) .
- Tetrahydropyrrolo[1,2-a]imidazoles (IV-VI) : These exhibit further saturation (Fig. 1) .
- Perhydropyrrolo[1,2-a]imidazoles (VII) : Fully hydrogenated structures (Fig. 1) .
Among these, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and fully hydrogenated pyrrolo[1,2-a]imidazoles have garnered significant attention due to their biological relevance. Notably, dimiracetam (Fig. 2), a nootropic drug, and other derivatives have been discovered within this class .
Molecular Structure Analysis
The molecular structure of 3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is characterized by its fused ring system, including the pyrroloimidazole core and the difluoromethyl substituent. Detailed spectroscopic techniques (such as 1H and 13C NMR) have confirmed its structure .
properties
IUPAC Name |
3a-(difluoromethyl)-3,4-dihydro-2H-pyrrolo[1,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-10(13)11-6-5-9(16)15(11)8-4-2-1-3-7(8)14-11/h1-4,10,14H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRGJNMAPCJXPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NC3=CC=CC=C3N2C1=O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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